molecular formula C6H13NO B091101 1-Methylpiperidin-4-ol CAS No. 106-52-5

1-Methylpiperidin-4-ol

Cat. No.: B091101
CAS No.: 106-52-5
M. Wt: 115.17 g/mol
InChI Key: BAUWRHPMUVYFOD-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-ol is a chemical compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It appears as a clear, colorless to yellowish liquid after melting and is hygroscopic in nature .

Mechanism of Action

Target of Action

1-Methylpiperidin-4-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known that this compound is used as a reactant for the optimization of novobiocin scaffold to produce antitumor agents, substitution about the rigidifying ring for histamine h4 receptor antagonist synthesis . This suggests that it interacts with its targets to induce changes that could potentially lead to the production of antitumor agents or histamine H4 receptor antagonists.

Biochemical Pathways

This compound is involved in the synthesis of various biochemical compounds. It is used as a reactant in the synthesis of CaMKII, VEGFR and FGFR kinase Inhibitors and Phosphoinositide-3-kinase, Protein lysine methyltransferase G9a inhibitors . These inhibitors play crucial roles in various biochemical pathways, affecting downstream effects such as cell signaling, growth, and proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its physical state can change with temperature, transitioning from a solid to a liquid form between 29-31 °C . Moreover, it is miscible in water, indicating that its solubility can influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpiperidin-4-ol can be synthesized through several methods. One common method involves the hydrogenation of 1-methyl-4-piperidone using a nickel catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same hydrogenation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methylpiperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antitumor agents and kinase inhibitors.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-methylpiperidine
  • N-Methyl-4-hydroxy piperidine
  • 1-Methyl-4-piperidone

Uniqueness

1-Methylpiperidin-4-ol is unique due to its specific structural features, such as the presence of a hydroxyl group at the fourth position and a methyl group at the first position. These structural characteristics make it a versatile intermediate in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-6(8)3-5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUWRHPMUVYFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059339
Record name 4-Piperidinol, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-52-5
Record name 4-Hydroxy-1-methylpiperidine
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Record name 4-Piperidinol, 1-methyl-
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Record name N-Methyl-4-piperidinol
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Record name 4-Piperidinol, 1-methyl-
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Record name 4-Piperidinol, 1-methyl-
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Record name 1-methylpiperidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes polymers of 1-methylpiperidin-4-ol interesting for material science?

A: this compound, when incorporated into a polymer, introduces both hydrophobic and hydrophilic character due to the piperidine ring and the hydroxyl group. This allows for complex interactions in aqueous solutions, particularly when the piperidine nitrogen is protonated, forming a polyelectrolyte. [, , ]

Q2: How does the ionization state of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) affect its behavior in solution?

A2: This polymer exhibits a fascinating response to changes in ionization, controlled by solution pH and ionic strength:

  • Compact vs. Extended Structure: Increasing ionization, by lowering pH, leads to repulsion between charged groups along the polymer chain. This favors an extended coil conformation. Conversely, at higher pH (less ionization), the polymer collapses into a compact globule due to reduced charge repulsion and increased hydrophobic interactions. [, ]
  • Solubility: This polymer displays a lower critical solution temperature (LCST) in aqueous solutions. This means it becomes less soluble at higher temperatures, likely due to increased hydrophobic interactions between the less polar segments of the polymer chains as thermal energy disrupts hydrogen bonding with water. []
  • Interpolyelectrolyte Complex Formation: When combined with oppositely charged polyelectrolytes like poly(acrylic acid), poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) forms polyelectrolyte complexes (PECs). The stability of these complexes, crucial for applications like drug delivery or controlled release, is heavily influenced by the ionization state of both polymers. High ionic strength disrupts these complexes. []

Q3: Can you provide an example of how the properties of poly(4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol) have been utilized in materials?

A: Researchers have successfully created polyampholyte hydrogels and interpenetrating polyelectrolyte networks (IPPNs) using this polymer. These materials displayed a pH- and ionic strength-responsive swelling behavior, highlighting their potential in applications like sensors, actuators, and controlled drug delivery systems. []

Q4: What spectroscopic techniques help characterize these polymers?

A: Infrared spectroscopy, specifically monitoring the disappearance of the Bohlman band at 2800 cm-1, has been used to confirm the completeness of reactions involving the polymerization of 4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol. [] Other techniques like nuclear magnetic resonance (NMR) spectroscopy would be needed to fully characterize the polymer structure and study its behavior in solution.

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